molecular formula C22H19N3O2 B7645165 (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide

货号 B7645165
分子量: 357.4 g/mol
InChI 键: VPPMRKLKZQQXDS-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an essential metabolic pathway for cancer cell survival. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

作用机制

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential enzymes in the TCA cycle, which produces energy for cancer cell survival. This compound disrupts the TCA cycle, leading to a decrease in energy production and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by disrupting the TCA cycle. It also inhibits the growth of cancer cells and enhances the efficacy of chemotherapy and radiation therapy. This compound has been well-tolerated in clinical trials, with mild to moderate adverse effects reported.

实验室实验的优点和局限性

One of the advantages of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide is its ability to target the TCA cycle, which is an essential metabolic pathway in cancer cells. This compound has also shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy. However, the limitations of this compound include its high cost and the lack of long-term safety data.

未来方向

There are several future directions for (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide research, including:
1. Investigating the efficacy of this compound in combination with other anticancer drugs.
2. Developing new formulations of this compound to improve its pharmacokinetic properties.
3. Studying the long-term safety and efficacy of this compound in clinical trials.
4. Investigating the potential of this compound in other types of cancer.
5. Developing biomarkers to predict the response to this compound therapy.
In conclusion, this compound is a novel anticancer drug that targets the TCA cycle and induces apoptosis in cancer cells. It has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy. Further research is needed to fully understand the efficacy and safety of this compound in cancer therapy.

合成方法

The synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide involves a multi-step process that starts with the reaction of 2-amino-3-phenylpropanoic acid with acetic anhydride to form an N-acetyl derivative. This intermediate is then reacted with 2-bromo-3-oxo-1H-isoindole to form the desired product. The final step involves the reaction of the product with pyridine-2-ylamine to obtain this compound.

科学研究应用

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide has been extensively studied in preclinical models of various cancers, including pancreatic, lung, and ovarian cancers. In these studies, this compound has been shown to inhibit the TCA cycle and induce apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

属性

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-21(24-20-12-6-7-13-23-20)19(14-16-8-2-1-3-9-16)25-15-17-10-4-5-11-18(17)22(25)27/h1-13,19H,14-15H2,(H,23,24,26)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPMRKLKZQQXDS-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。